4-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}methyl)cyclohexane-1-carboxylic acid
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Overview
Description
4-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}methyl)cyclohexane-1-carboxylic acid is a complex organic compound that features a coumarin derivative. Coumarins are a class of benzopyrones known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}methyl)cyclohexane-1-carboxylic acid typically involves multiple steps:
Formation of the Coumarin Derivative: The initial step involves the synthesis of 4-methyl-2-oxo-2H-chromen-7-yl, which can be achieved through the Pechmann condensation reaction.
Acetylation: The coumarin derivative is then acetylated using acetic anhydride to form 4-methyl-2-oxo-2H-chromen-7-yl acetate.
Amidation: The acetylated product undergoes amidation with 2-aminoacetic acid to form the intermediate compound.
Cyclohexane Carboxylation: Finally, the intermediate is reacted with cyclohexane-1-carboxylic acid under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}methyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amide and ester functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted amides and esters.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology
Biologically, the compound exhibits antimicrobial and anti-inflammatory properties, making it a candidate for drug development. It has shown significant inhibitory activity against bacterial strains .
Medicine
In medicine, the compound’s potential as an antimicrobial agent is of particular interest. It could be developed into new antibiotics or anti-inflammatory drugs .
Industry
Industrially, the compound can be used in the development of smart materials due to its photoactive properties. It can be incorporated into polymers to create materials that respond to light .
Mechanism of Action
The mechanism of action of 4-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}methyl)cyclohexane-1-carboxylic acid involves its interaction with bacterial DNA gyrase, inhibiting bacterial replication. The compound’s anti-inflammatory effects are attributed to its ability to inhibit the denaturation of proteins, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide: Exhibits similar antimicrobial properties.
Ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxy (phenyl)acetate: Used in the synthesis of photoactive materials.
Uniqueness
4-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}methyl)cyclohexane-1-carboxylic acid is unique due to its combination of a coumarin derivative with a cyclohexane carboxylic acid moiety. This structure imparts both antimicrobial and photoactive properties, making it versatile for various applications .
Properties
Molecular Formula |
C20H23NO6 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
4-[[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C20H23NO6/c1-12-8-19(23)27-17-9-15(6-7-16(12)17)26-11-18(22)21-10-13-2-4-14(5-3-13)20(24)25/h6-9,13-14H,2-5,10-11H2,1H3,(H,21,22)(H,24,25) |
InChI Key |
YLCKQNHDIIGLSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC3CCC(CC3)C(=O)O |
solubility |
>56 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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